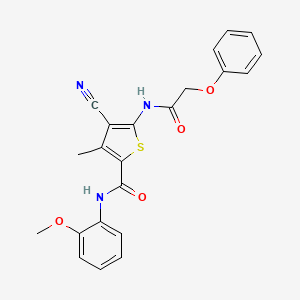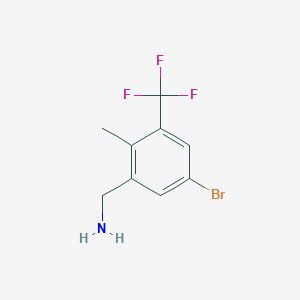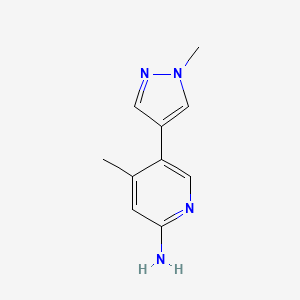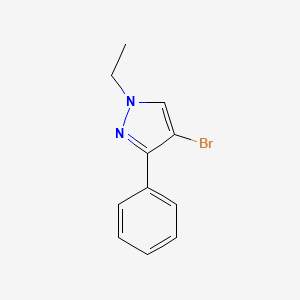
1-Pentyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-1H-indol-6-amine, commonly referred to as “1-Pentylindole” , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids found in cannabis plants. They interact with the endocannabinoid system, affecting various physiological processes.
Méthodes De Préparation
Synthetic Routes::
Chemical Synthesis: 1-Pentylindole can be synthesized through chemical reactions. One common method involves the condensation of indole with 1-pentanamine (pentylamine) under appropriate conditions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of JWH-018, a related compound, to yield 1-Pentylindole.
Laboratory Scale: Researchers often prepare 1-Pentylindole in the lab for scientific studies.
Commercial Scale: While not widely produced industrially, some companies may synthesize it for research purposes.
Analyse Des Réactions Chimiques
1-Pentylindole undergoes various reactions:
Oxidation: It can be oxidized to form corresponding indole carboxylic acids.
Substitution: N-Alkylation reactions can modify the pentyl side chain.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Bromine or Chlorine: Used for N-alkylation.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydrogen (H₂): For catalytic hydrogenation.
- N-Alkylated derivatives of 1-Pentylindole.
- Oxidized forms (indole carboxylic acids).
Applications De Recherche Scientifique
1-Pentylindole has diverse applications:
Research Chemical: Used as a reference compound for studying synthetic cannabinoids.
Pharmacology Studies: Investigating its binding affinity to cannabinoid receptors.
Forensic Analysis: Detecting synthetic cannabinoids in biological samples.
Mécanisme D'action
1-Pentylindole interacts with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. It modulates neurotransmitter release, affecting mood, pain perception, and appetite.
Comparaison Avec Des Composés Similaires
1-Pentylindole shares similarities with other synthetic cannabinoids:
JWH-018: A well-known synthetic cannabinoid with similar effects.
UR-144: Another compound in this class.
JWH-081: Related to 1-Pentylindole .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
1-pentylindol-6-amine |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-5-6-12(14)10-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |
Clé InChI |
GNRISQJEFWNNTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=CC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


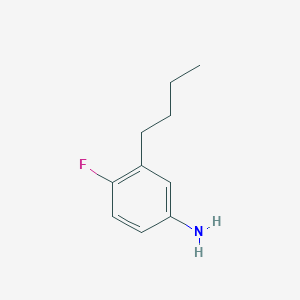
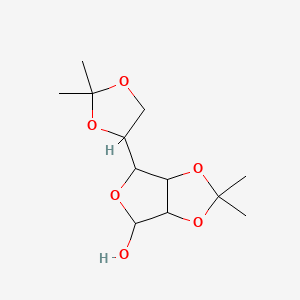


![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

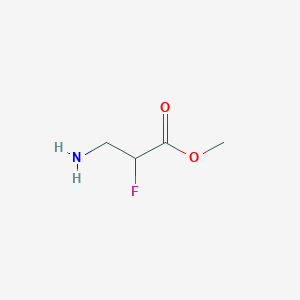

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
